Cas no 2227869-26-1 (tert-butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate)

Technical Introduction: tert-Butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate is a chiral epoxide-containing carbamate derivative, notable for its role as a versatile intermediate in organic synthesis. The presence of the (2S)-oxirane moiety and the tert-butyl carbamate group enhances its utility in stereoselective reactions, particularly in pharmaceutical and agrochemical applications. Its 4-chloro substitution offers further reactivity for cross-coupling or nucleophilic substitution reactions. The compound's well-defined stereochemistry ensures high selectivity in asymmetric synthesis, while the tert-butyloxycarbonyl (Boc) protecting group provides stability under diverse reaction conditions. This makes it valuable for constructing complex molecular architectures, particularly in the development of bioactive compounds.
tert-butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate structure
2227869-26-1 structure
Product name:tert-butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate
CAS No:2227869-26-1
MF:C13H16ClNO3
MW:269.724042892456
CID:5922109
PubChem ID:165757465

tert-butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate
    • EN300-1872116
    • tert-butyl N-{4-chloro-2-[(2S)-oxiran-2-yl]phenyl}carbamate
    • 2227869-26-1
    • Inchi: 1S/C13H16ClNO3/c1-13(2,3)18-12(16)15-10-5-4-8(14)6-9(10)11-7-17-11/h4-6,11H,7H2,1-3H3,(H,15,16)/t11-/m1/s1
    • InChI Key: YAHMOCFZTOQYJS-LLVKDONJSA-N
    • SMILES: ClC1C=CC(=C(C=1)[C@H]1CO1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 269.0818711g/mol
  • Monoisotopic Mass: 269.0818711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 50.9Ų

tert-butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1872116-2.5g
tert-butyl N-{4-chloro-2-[(2S)-oxiran-2-yl]phenyl}carbamate
2227869-26-1
2.5g
$3025.0 2023-09-18
Enamine
EN300-1872116-0.5g
tert-butyl N-{4-chloro-2-[(2S)-oxiran-2-yl]phenyl}carbamate
2227869-26-1
0.5g
$1482.0 2023-09-18
Enamine
EN300-1872116-1g
tert-butyl N-{4-chloro-2-[(2S)-oxiran-2-yl]phenyl}carbamate
2227869-26-1
1g
$1543.0 2023-09-18
Enamine
EN300-1872116-10g
tert-butyl N-{4-chloro-2-[(2S)-oxiran-2-yl]phenyl}carbamate
2227869-26-1
10g
$6635.0 2023-09-18
Enamine
EN300-1872116-0.1g
tert-butyl N-{4-chloro-2-[(2S)-oxiran-2-yl]phenyl}carbamate
2227869-26-1
0.1g
$1357.0 2023-09-18
Enamine
EN300-1872116-1.0g
tert-butyl N-{4-chloro-2-[(2S)-oxiran-2-yl]phenyl}carbamate
2227869-26-1
1g
$1543.0 2023-06-01
Enamine
EN300-1872116-5g
tert-butyl N-{4-chloro-2-[(2S)-oxiran-2-yl]phenyl}carbamate
2227869-26-1
5g
$4475.0 2023-09-18
Enamine
EN300-1872116-0.25g
tert-butyl N-{4-chloro-2-[(2S)-oxiran-2-yl]phenyl}carbamate
2227869-26-1
0.25g
$1420.0 2023-09-18
Enamine
EN300-1872116-5.0g
tert-butyl N-{4-chloro-2-[(2S)-oxiran-2-yl]phenyl}carbamate
2227869-26-1
5g
$4475.0 2023-06-01
Enamine
EN300-1872116-0.05g
tert-butyl N-{4-chloro-2-[(2S)-oxiran-2-yl]phenyl}carbamate
2227869-26-1
0.05g
$1296.0 2023-09-18

tert-butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate Related Literature

Additional information on tert-butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate

Comprehensive Overview of tert-butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate (CAS No. 2227869-26-1)

The compound tert-butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate (CAS No. 2227869-26-1) is a specialized chemical entity that has garnered significant attention in pharmaceutical and organic synthesis research. This molecule features a unique combination of a tert-butyl carbamate group, a chlorophenyl moiety, and an (2S)-oxiran-2-yl (epoxide) functionality, making it a versatile intermediate for the development of bioactive compounds. Its structural complexity and chiral center (2S configuration) are particularly valuable in asymmetric synthesis, a hot topic in modern drug discovery.

Recent trends in AI-driven drug design and green chemistry have amplified interest in compounds like tert-butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate. Researchers are exploring its potential as a building block for targeted therapeutics, especially in oncology and inflammation, where epoxide-containing molecules are known to modulate biological pathways. The 4-chloro-2-phenyl segment also aligns with current studies on halogen-bonding interactions in protein-ligand binding, a frequently searched topic in computational chemistry forums.

From a synthetic perspective, the tert-butyloxycarbonyl (Boc) group in this compound offers excellent amine protection capabilities, a feature widely discussed in peptide synthesis tutorials and medicinal chemistry blogs. The stability of the Boc group under various conditions makes CAS No. 2227869-26-1 particularly useful for multi-step reactions, addressing common challenges like selective deprotection – a frequent pain point for organic chemists.

The epoxide ring in this molecule has become a focal point due to rising interest in ring-opening reactions, a subject with over 5,000 monthly searches in academic databases. This reactivity enables the creation of diol derivatives or amino alcohols, crucial scaffolds in many FDA-approved drugs. Laboratories optimizing catalytic asymmetric epoxidation methods often reference compounds with similar frameworks to benchmark their results.

Analytical characterization of tert-butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate typically involves advanced techniques like chiral HPLC and NMR spectroscopy, aligning with industry demands for quality control in chiral intermediates. The 4-chloro substitution pattern also makes it a candidate for cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig transformations that dominate recent literature on C-C bond formation.

In formulation science, the lipophilic tert-butyl group contributes to improved membrane permeability, a key parameter in druglikeness predictions using tools like QSPR models. This property connects to trending discussions about bioavailability optimization, especially for CNS-targeting compounds where blood-brain barrier penetration is critical. The molecule's molecular weight (297.75 g/mol) falls within the desirable range for small molecule drug development, another highly searched term in pharmaceutical circles.

Safety assessments of CAS No. 2227869-26-1 emphasize proper handling of reactive intermediates, with particular attention to the epoxide group's potential reactivity. Best practices include using anhydrous conditions and inert atmosphere techniques, topics frequently covered in laboratory safety webinars and process chemistry guidelines. These precautions align with the pharmaceutical industry's growing focus on occupational health standards.

From an environmental standpoint, the chloroaromatic component has prompted studies on biodegradation pathways, connecting to broader conversations about green pharmaceutical manufacturing. Researchers are investigating biocatalytic methods to modify such structures, reflecting the industry's shift toward sustainable chemistry – a subject with increasing search volume in academic and industrial contexts alike.

The commercial availability of tert-butyl N-{4-chloro-2-(2S)-oxiran-2-ylphenyl}carbamate through specialty chemical suppliers has made it accessible for high-throughput screening campaigns. Its inclusion in fragment-based drug discovery libraries demonstrates utility in hit-to-lead optimization, a critical phase in drug development pipelines that generates substantial online discussion among medicinal chemists.

Patent analysis reveals growing intellectual property activity around derivatives of CAS No. 2227869-26-1, particularly in kinase inhibitor and protease modulator applications. This aligns with market trends showing increased investment in targeted cancer therapies and anti-inflammatory agents, two therapeutic areas dominating current pharmaceutical R&D expenditure and related online searches.

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